1-ethyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-ETHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 1-ETHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1-ethyl-1H-pyrazole-5-carboxylic acid with an appropriate amine, followed by cyclization and functional group modifications. Reaction conditions often involve the use of catalysts, solvents like ethanol, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane, and controlled temperatures
Scientific Research Applications
1-ETHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethyl-1H-pyrazole. Compared to these, 1-ETHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N6O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-ethyl-4-[(1-methylpyrazol-4-yl)methylideneamino]-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N6O/c1-3-23-16(17(24)21-14-7-5-4-6-8-14)15(11-20-23)18-9-13-10-19-22(2)12-13/h4-12H,3H2,1-2H3,(H,21,24) |
InChI Key |
UJJAIYIGUQGFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N=CC2=CN(N=C2)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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